

# what is Nitro-paps and its chemical structure

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## Compound of Interest

Compound Name: Nitro-paps

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## An In-Depth Technical Guide to Nitro-PAPS

### Introduction

**Nitro-PAPS**, with the full chemical name 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, is a highly sensitive and water-soluble chromogenic reagent.[1][2] As a member of the pyridylazo compound family, it is extensively utilized in analytical chemistry and clinical diagnostics for the colorimetric determination of various metal ions.[3][4] Its primary mechanism involves forming vibrant, water-soluble chelate complexes with metal ions, which induces a significant and quantifiable shift in its absorption spectrum.[1][3] This property allows for the precise measurement of trace metals in complex biological and environmental samples.[1] More recently, its application has expanded into molecular biology for the visual detection of DNA amplification.[5]

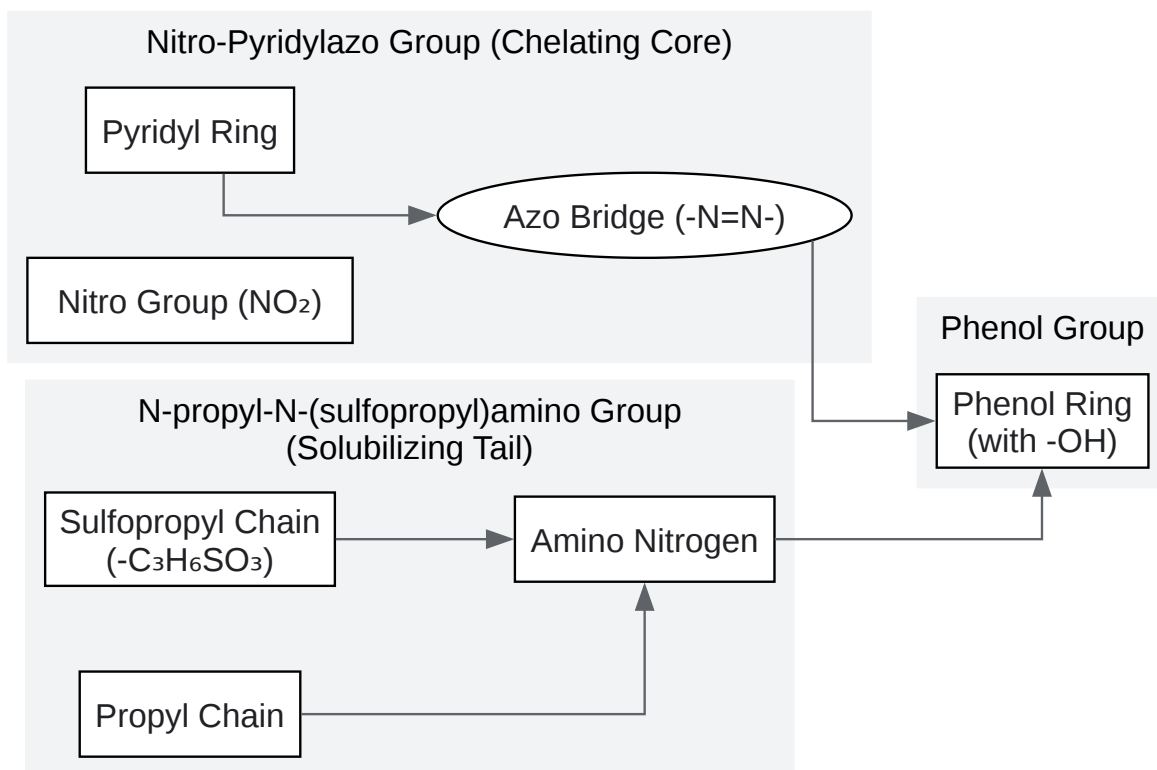
### Chemical Properties and Structure

**Nitro-PAPS** is a synthetic azo compound characterized by a nitro group on a pyridyl ring linked to a substituted phenol. This structure is responsible for its chromogenic properties upon chelation with metal ions.

#### Chemical Structure Representation

While a detailed 2D chemical structure is complex, its composition can be understood by its primary functional groups: a nitro-pyridylazo chelating group, a phenol ring, and an N-propyl-N-(sulfopropyl)amino solubilizing group. The SMILES (Simplified Molecular-Input Line-Entry

System) notation for the monosodium salt is CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)O.[Na+].[6]



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**Caption:** Key functional groups of the **Nitro-PAPS** molecule.

## Table 1: Chemical and Physical Properties of Nitro-PAPS

Property	Value	References
CAS Number	143205-66-7	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IUPAC Name	disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>5</sub> Na <sub>2</sub> O <sub>6</sub> S·2H <sub>2</sub> O	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	503.45 g/mol	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Appearance	Dark green to dark greenish-brown powder	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Purity	≥90%	<a href="#">[4]</a> <a href="#">[10]</a>
Solubility	Soluble in water	<a href="#">[2]</a> <a href="#">[10]</a>
Storage	2–8 °C, protected from moisture and light	<a href="#">[4]</a> <a href="#">[10]</a>

## Mechanism of Action

The core function of **Nitro-PAPS** is its ability to act as a chelating agent. It forms stable, colored complexes with divalent metal ions such as zinc (Zn<sup>2+</sup>), iron (Fe<sup>2+</sup>), copper (Cu<sup>2+</sup>), cobalt (Co<sup>2+</sup>), and nickel (Ni<sup>2+</sup>).[\[3\]](#) The formation of the metal-ligand complex alters the electronic configuration of the molecule, causing a significant shift in its maximum absorbance wavelength (λ<sub>max</sub>) to the visible region, typically between 560-595 nm.[\[3\]](#)[\[11\]](#) The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[\[1\]](#)[\[12\]](#)

The selectivity of **Nitro-PAPS** for a specific metal ion can be enhanced by controlling the reaction conditions, such as pH and the use of masking agents.[\[1\]](#) For instance, in serum zinc assays, other interfering ions are complexed with cyanide, while chloral hydrate is used to selectively demask the zinc ions, allowing them to react specifically with **Nitro-PAPS**.[\[2\]](#)

## Table 2: Spectrophotometric Properties of Nitro-PAPS and its Metal Complexes

Species	Max Wavelength ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ )	Notes	References
Nitro-PAPS (free)	~454 nm	$> 50,000 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	In buffer	[3][10]
Nitro-PAPS-Zn <sup>2+</sup> Complex	~574 nm	$14.5 \times 10^4 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	In serum assay conditions	[2]
Various Metal Complexes	563 – 593 nm	$10^4 - 10^5 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	For Fe(II), Cu(II), Co(II), Ni(II), Zn(II)	[3]

## Key Applications and Experimental Protocols

**Nitro-PAPS** is a versatile reagent with applications ranging from clinical chemistry to molecular diagnostics.

### Determination of Metal Ions in Biological Samples

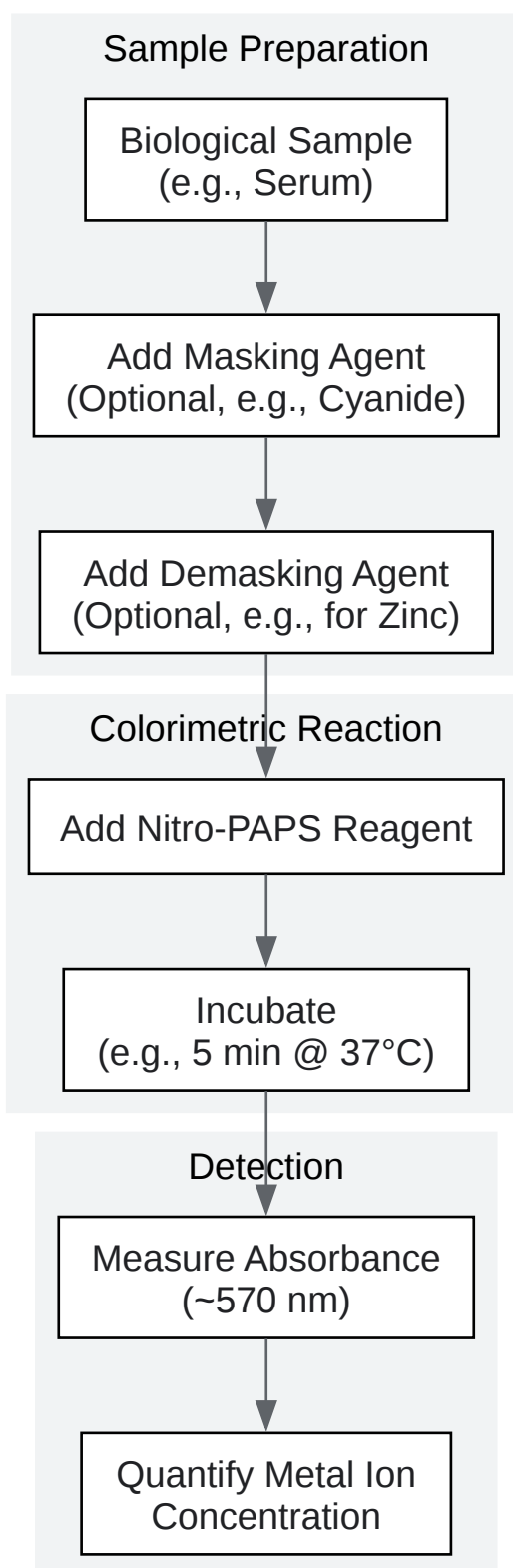
A primary application of **Nitro-PAPS** is in the direct colorimetric assay of trace metals in serum, most notably zinc and iron.[2][12]

Experimental Protocol: Direct Colorimetric Assay of Serum Zinc[2][13]

This protocol outlines the measurement of zinc in serum, a common clinical diagnostic test.

- Principle: Interfering metal ions in the serum sample are first bound and "masked" by forming cyanide complexes. Zinc ions are then selectively "demasked" using chloral hydrate, allowing them to react with **Nitro-PAPS** to form a colored complex.[2]
- Reagent Preparation:
  - Masking Reagent: A buffer solution containing cyanide.

- Chromogen Reagent: A solution containing **Nitro-PAPS** and chloral hydrate.[2]
- Standard: A solution with a known concentration of zinc (e.g., 200 µg/dl).[13]
- Procedure:
  - Pipette the sample (e.g., 20 µL serum), standard, and a blank into separate microwell plate wells or cuvettes.[2]
  - Add the combined reagent mixture containing **Nitro-PAPS** and demasking agents.
  - Incubate for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).[13]
  - Read the absorbance of the sample and standard against the reagent blank at approximately 570-580 nm.[2][13]
- Calculation: The zinc concentration in the sample is calculated based on the ratio of its absorbance to the absorbance of the standard.



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**Caption:** General workflow for a colorimetric metal ion assay using **Nitro-PAPS**.

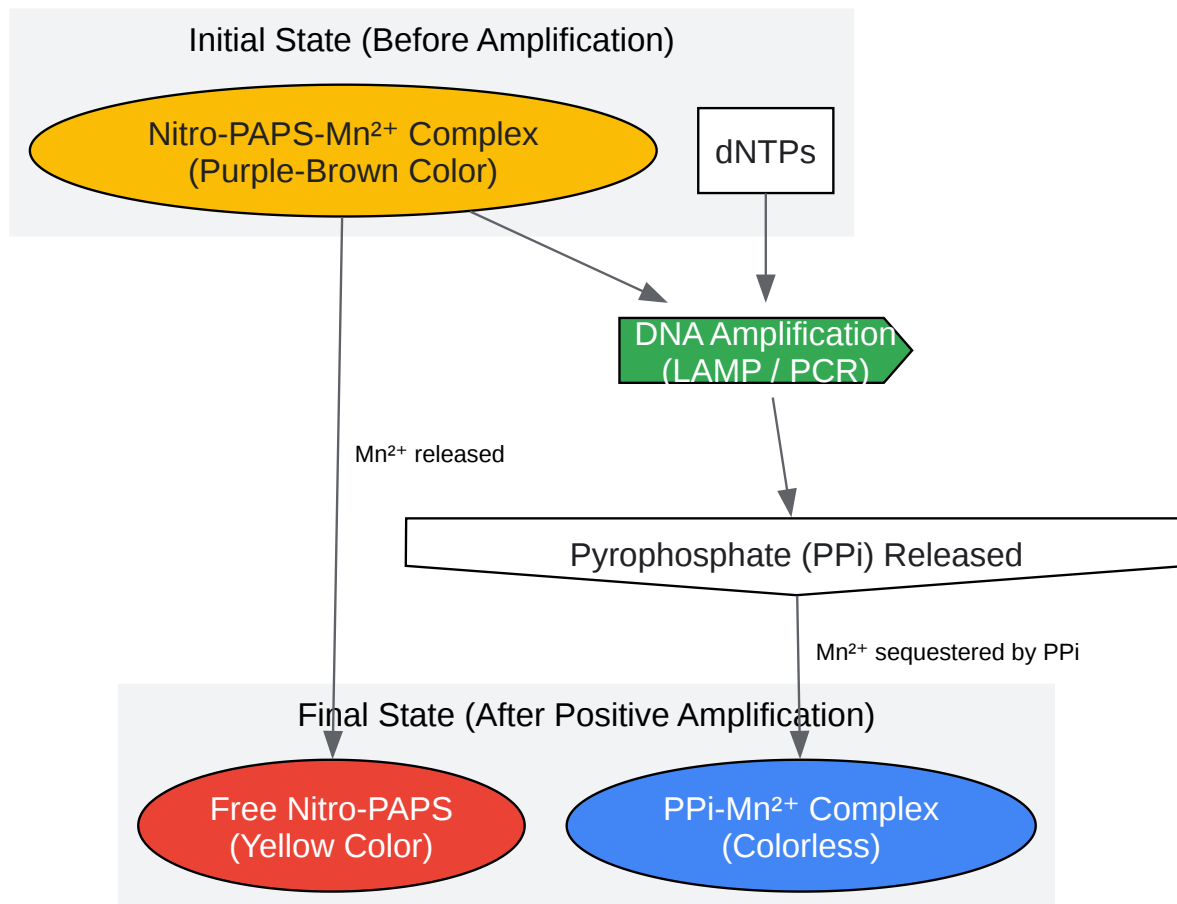
## Simultaneous Analysis of Heavy Metals by HPLC

**Nitro-PAPS** is also employed as an on-line pre-column derivatizing reagent in Ion Pair-Reversed Phase High-Performance Liquid Chromatography (IP-RP-HPLC).<sup>[3][14]</sup> This technique allows for the simultaneous separation and quantification of multiple heavy metals, such as Cu(II), Co(II), Ni(II), and Fe(II), in water and other environmental samples.<sup>[3][14]</sup>

## Colorimetric Detection of DNA Amplification

A novel application for **Nitro-PAPS** is in the visual detection of DNA amplification products from methods like Loop-mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR).<sup>[5][15]</sup>

- Principle: The assay relies on the competitive binding of manganese ions ( $Mn^{2+}$ ) between **Nitro-PAPS** and pyrophosphate (PPi), a byproduct of DNA amplification.
- Mechanism:
  - Initial State: Before amplification,  $Mn^{2+}$  ions are added to the reaction mix, where they form a purple-brown complex with **Nitro-PAPS**.<sup>[15]</sup>
  - During Amplification: As DNA polymerase incorporates dNTPs into the new DNA strand, PPi is released.
  - Final State: The newly generated PPi has a high affinity for  $Mn^{2+}$  and sequesters it from the **Nitro-PAPS** complex. This releases the free **Nitro-PAPS** dye, causing the solution to revert to its original yellow color.<sup>[5][15]</sup>
- Readout: A simple visual color change from purple-brown (negative) to yellow (positive) indicates successful DNA amplification, eliminating the need for electrophoresis or fluorescence detection.<sup>[5]</sup>



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**Caption:** Mechanism of **Nitro-PAPS** for DNA amplification detection.

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